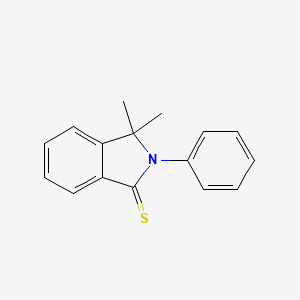
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione is an organic compound with a unique structure that includes a thione group attached to an isoindole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione typically involves the reaction of 2-phenyl-2,3-dihydro-1H-isoindole with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent, which facilitates the introduction of the thione group into the isoindole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds, altering the function of enzymes or other proteins. The aromatic ring can also participate in π-π interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but lacks the thione group.
2,3-Dihydro-1,3-dimethyl-1H-benzimidazole: Another related compound with different substituents.
Uniqueness
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione is unique due to the presence of the thione group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.
Eigenschaften
CAS-Nummer |
141636-29-5 |
|---|---|
Molekularformel |
C16H15NS |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
3,3-dimethyl-2-phenylisoindole-1-thione |
InChI |
InChI=1S/C16H15NS/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI-Schlüssel |
PUPQCZUMRZDZDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=S)N1C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
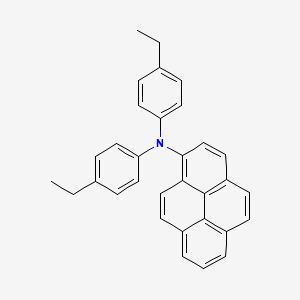
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
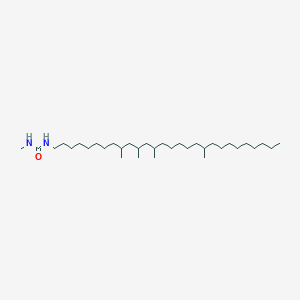
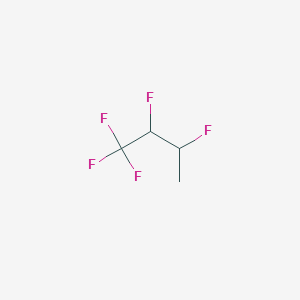
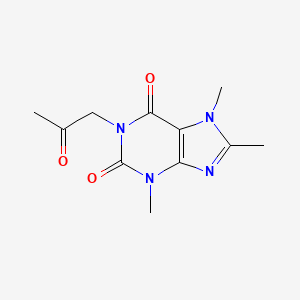
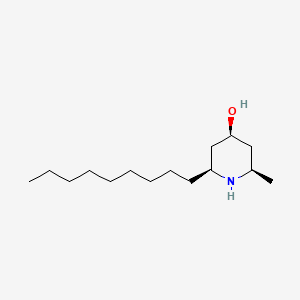

![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)





